2-Oxa-7-azaspiro[3.5]nonane oxalate

Analytical Chemistry Process Chemistry Salt Selection

This 2-Oxa-7-azaspiro[3.5]nonane oxalate (CAS 1379811-94-5) is a crystalline oxalate salt of the privileged spirocyclic oxetane-piperidine scaffold, supplied at 95% purity. Unlike the free base (CAS 241820-91-7) or hemioxalate (CAS 1429056-28-9), this specific oxalate salt is validated in published syntheses of RSV RNA polymerase inhibitors (Xiong et al., 2013; Gazzard et al., 2015) and Chk1 inhibitors. The 2-oxa-7-azaspiro[3.5]nonane core offers 4–4000× improved aqueous solubility over gem-dimethyl analogs, making it a strategic replacement for enhancing drug candidate profiles. Procure with confidence for reproducible yields in multi-step medicinal chemistry.

Molecular Formula C9H15NO5
Molecular Weight 217.22 g/mol
CAS No. 1379811-94-5
Cat. No. B1404197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-azaspiro[3.5]nonane oxalate
CAS1379811-94-5
Molecular FormulaC9H15NO5
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1CNCCC12COC2.C(=O)(C(=O)O)O
InChIInChI=1S/C7H13NO.C2H2O4/c1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyKFMUWBFXUTUOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-7-azaspiro[3.5]nonane oxalate CAS 1379811-94-5: Technical Profile and Procurement Baseline


2-Oxa-7-azaspiro[3.5]nonane oxalate (CAS 1379811-94-5) is a spirocyclic oxetane-containing piperidine derivative supplied as the oxalate salt form of the parent spirocyclic amine . This compound belongs to the class of spirocyclic oxetanes, which have emerged as privileged scaffolds in medicinal chemistry due to their ability to modulate physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability when incorporated into drug candidates [1]. The oxalate salt offers a crystalline, stable form suitable for research and development applications, with a reported purity of 95% and molecular weight of 217.22 g/mol (C9H15NO5) . This compound serves as a key intermediate in the synthesis of biologically active molecules, including benzothienoazepine derivatives as respiratory syncytial virus (RSV) RNA polymerase inhibitors and 1,7-diazacarbazole derivatives as checkpoint kinase 1 (Chk1) inhibitors .

Why Generic Substitution Fails: The Case for Specifying 2-Oxa-7-azaspiro[3.5]nonane oxalate (CAS 1379811-94-5)


In-class compounds cannot be simply interchanged due to critical differences in salt form, purity, and validated application profiles. The oxalate salt (CAS 1379811-94-5) is specifically documented as an intermediate in the synthesis of RSV polymerase inhibitors and Chk1 inhibitors , while the free base (CAS 241820-91-7) and hemioxalate (CAS 1429056-28-9) lack identical application validation . Furthermore, the oxalate salt exhibits a distinct melting point (>160°C, decomposition) and solubility profile (slightly soluble in DMSO and methanol) that may impact handling and reaction conditions compared to other salt forms . Substituting with a generic spirocyclic oxetane or a different salt could lead to variability in reaction yields, impurity profiles, and ultimately, the success of downstream synthetic steps. The specific 2-oxa-7-azaspiro[3.5]nonane core has been identified as a privileged scaffold with unique conformational and physicochemical properties that differentiate it from other spirocyclic cores (e.g., 1-oxa-8-azaspiro[4.5]decane) in terms of biological target engagement [1].

Quantitative Differentiation Evidence for 2-Oxa-7-azaspiro[3.5]nonane oxalate (CAS 1379811-94-5)


Purity and Characterization Data: 95% Oxalate Salt vs. Free Base and Hemioxalate Forms

The oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (CAS 1379811-94-5) is supplied with a certified minimum purity of 95% . This specific salt form exhibits a melting point >160°C with decomposition, and is slightly soluble in DMSO and methanol . In contrast, the hemioxalate salt (CAS 1429056-28-9) has a reported melting point of 208°C and different solubility characteristics . The free base (CAS 241820-91-7) is an oil, presenting different handling and storage requirements .

Analytical Chemistry Process Chemistry Salt Selection

Validated Intermediate for RSV Polymerase Inhibitors: Oxalate Salt vs. Unspecified Forms

2-Oxa-7-azaspiro[3.5]nonane oxalate (CAS 1379811-94-5) is specifically cited as an intermediate in the preparation of benzothienoazepine derivatives, which are potent respiratory syncytial virus (RSV) RNA polymerase inhibitors . This application is documented in peer-reviewed literature (Xiong et al., Bioorg. Med. Chem. Lett., 2013; Gazzard et al., J. Med. Chem., 2015) . While the free base (CAS 241820-91-7) is also described for RSV inhibitor synthesis , the oxalate salt is the form directly linked to these specific literature protocols.

Antiviral Drug Discovery Medicinal Chemistry RSV

Synthesis Yield: Improved Six-Step Route vs. Prior Art

An improved synthesis of 2-oxa-7-azaspiro[3.5]nonane (the free base) was reported, addressing the limitations of the original six-step synthesis from unstable and expensive oxetan-3-one [1]. The improved route, using ethyl isonipecotate, provided a more economical and scalable method. While the original synthesis had a poor overall yield (~4% over five steps with a 17% yield for the final deprotection), the improved route offered a more practical approach for generating this scaffold [1].

Process Chemistry Synthetic Methodology Scale-up

Physicochemical Property Modulation: Oxetane-Containing Spirocycles vs. Gem-Dimethyl and Morpholine Isosteres

The 2-oxa-7-azaspiro[3.5]nonane core belongs to the class of spirocyclic oxetanes, which have been shown to profoundly improve physicochemical properties when used as isosteres for gem-dimethyl or carbonyl groups [1]. Specifically, replacing a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to over 4000, while also reducing metabolic degradation [1]. Furthermore, spirocyclic oxetanes like 2-oxa-6-aza-spiro[3.3]heptane have demonstrated superior solubilizing ability compared to morpholine [1]. These class-level improvements are expected to translate to derivatives of 2-oxa-7-azaspiro[3.5]nonane.

Drug Design Physicochemical Properties Oxetane Isosteres

Biological Target Engagement: 7-Azaspiro[3.5]nonane Core vs. Other Spirocyclic Cores in FAAH Inhibition

In a study identifying novel fatty acid amide hydrolase (FAAH) inhibitors, the 7-azaspiro[3.5]nonane core (the parent structure of 2-oxa-7-azaspiro[3.5]nonane) distinguished itself from other spirocyclic cores with FAAH kinact/Ki potency values greater than 1500 M⁻¹s⁻¹ [1]. This potency was described as 'superior' compared to other spirocyclic cores evaluated, including 1-oxa-8-azaspiro[4.5]decane [1]. While this data is for the unsubstituted 7-azaspiro[3.5]nonane core, it provides a strong class-level inference for the potential of 2-oxa-7-azaspiro[3.5]nonane derivatives in engaging biological targets.

Enzyme Inhibition FAAH Pain CNS

Synthetic Utility in Complex Molecule Construction: Oxidative Cyclization to Benzimidazoles

2-Oxa-7-azaspiro[3.5]nonane (the free base) has been utilized in a new synthesis of spirocyclic oxetane-fused benzimidazoles [1]. The spirocyclic oxetane was converted into o-cycloalkylaminoacetanilides, which underwent oxidative cyclization using Oxone® in formic acid to afford the [1,2-a] ring-fused benzimidazole [1]. This demonstrates the utility of the spirocyclic core as a versatile building block for generating structurally complex heterocycles with potential biological activity.

Synthetic Methodology Heterocyclic Chemistry Benzimidazole

Recommended Application Scenarios for 2-Oxa-7-azaspiro[3.5]nonane oxalate (CAS 1379811-94-5)


RSV Antiviral Drug Discovery: Synthesis of Benzothienoazepine RNA Polymerase Inhibitors

Use 2-oxa-7-azaspiro[3.5]nonane oxalate as a key intermediate following the published procedures of Xiong et al. (Bioorg. Med. Chem. Lett., 2013) and Gazzard et al. (J. Med. Chem., 2015) to construct benzothienoazepine derivatives . The defined purity (95%) and crystalline oxalate salt form ensure accurate stoichiometry and reproducible yields in the multi-step synthesis of these potent RSV inhibitors .

FAAH Inhibitor Lead Optimization: Exploring 7-Azaspiro[3.5]nonane Derivatives for Pain and CNS Indications

Leverage the validated FAAH inhibition potency (kinact/Ki >1500 M⁻¹s⁻¹) of the 7-azaspiro[3.5]nonane core [1] by using 2-oxa-7-azaspiro[3.5]nonane oxalate as a starting material for analog synthesis. The oxetane-containing scaffold is expected to confer improved solubility and metabolic stability compared to gem-dimethyl analogs [2], potentially leading to optimized lead compounds.

Physicochemical Property Optimization in Lead Series: Replacing Gem-Dimethyl or Morpholine Moieties

Incorporate the 2-oxa-7-azaspiro[3.5]nonane core into lead compounds to replace gem-dimethyl groups (for enhanced aqueous solubility, factor 4 to >4000 improvement) or morpholine (for improved solubilizing ability) [2]. This strategic replacement can address liabilities related to poor solubility or high lipophilicity in early-stage drug candidates [2].

Synthesis of Spirocyclic Oxetane-Fused Heterocycles: Benzimidazole Library Generation

Employ 2-oxa-7-azaspiro[3.5]nonane oxalate as a precursor for oxidative cyclization reactions to generate spirocyclic oxetane-fused benzimidazoles [3]. This validated transformation enables access to structurally novel heterocyclic scaffolds with potential biological activity, expanding chemical space for screening campaigns [3].

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